Hexaaminecobalt trichloride

Description

Historical Context and Significance in Coordination Chemistry

Hexaamminecobalt(III) chloride, with the chemical formula [Co(NH₃)₆]Cl₃, holds a foundational place in the history of chemistry, particularly in the development of coordination chemistry. wikipedia.orgthermofisher.com Its study emerged during a transformative period in the late 19th and early 20th centuries when fundamental concepts of molecular structure and chemical bonding were being challenged. wikipedia.org First reported by Fremy in 1852, the compound's true significance was later unlocked by the groundbreaking work of Alfred Werner, who is considered the father of coordination chemistry. wikipedia.orgthermofisher.com

At the time, prevailing theories of valence could not account for how a cobalt atom, with its typical valence, could bind with six ammonia (B1221849) molecules and three chloride ions to form a stable compound. wikipedia.orgusbio.net Theories like the Blomstrand-Jørgensen chain theory attempted to explain these "complex compounds" by proposing linear chains of ammonia molecules, analogous to carbon chains in organic chemistry. usbio.netrasetass.org However, these models failed to explain the unique properties and isomerism observed in these compounds. wikipedia.org

Alfred Werner, through his systematic investigation of hexaamminecobalt(III) chloride and related compounds, proposed a revolutionary coordination theory in 1893, which earned him the Nobel Prize in Chemistry in 1913. wikipedia.orgslideshare.net He introduced the concepts of primary (ionizable) and secondary (non-ionizable) valencies. usbio.netslideshare.net In hexaamminecobalt(III) chloride, the primary valence of +3 is satisfied by the three chloride ions, while the secondary valence, or coordination number, is satisfied by the six ammonia ligands directly bonded to the central cobalt ion. wikipedia.org

Werner's theory correctly postulated that the six ammonia ligands are arranged around the central cobalt ion in an octahedral geometry. wikipedia.org This was a radical departure from the linear chain theories and successfully explained why the ammonia molecules were tightly bound to the cobalt, while the chloride ions could be readily precipitated from solution. usbio.net Werner's predictions were later unequivocally confirmed by X-ray crystallography. wikipedia.orgamericanelements.com The compound is now considered an archetypal "Werner complex," serving as the principal model that validated his coordination theory and laid the groundwork for modern inorganic chemistry. wikipedia.orgthermofisher.comresearchgate.net The inertness of the complex, demonstrated by its ability to be recrystallized from concentrated hydrochloric acid without decomposition, provided crucial evidence for the strength of the cobalt-ammonia bonds. thermofisher.comresearchgate.net

Overview of Key Research Areas and Interdisciplinary Relevance

The significance of hexaamminecobalt(III) chloride extends far beyond its historical importance, with the [Co(NH₃)₆]³⁺ cation being a valuable tool in various modern research fields. Its unique properties, including its stability, well-defined octahedral structure, and positive charge, make it relevant to structural biology, materials science, and medicinal chemistry.

Structural Biology: In structural biology, the compound is instrumental in the study of nucleic acids like DNA and RNA. thermofisher.com The trivalent positive charge of the hexaamminecobalt(III) cation allows it to effectively stabilize the negatively charged phosphate (B84403) backbone of these biomolecules. fishersci.pt This stabilization is crucial for facilitating the crystallization of DNA and RNA, a necessary step for determining their three-dimensional structures via X-ray crystallography. wikipedia.orgthermofisher.comusbio.net The heavy cobalt atom also provides anomalous scattering, which aids in solving the phase problem in crystallographic analyses. wikipedia.org Furthermore, research has shown that hexaamminecobalt(III) chloride can induce conformational changes in DNA, notably the transition from the common right-handed B-form to the left-handed Z-form. wikipedia.orgusbio.netsigmaaldrich.com This has been a key area of investigation for understanding DNA polymorphism and its biological implications.

Catalysis and Materials Science: Hexaamminecobalt(III) chloride serves as a precursor in the synthesis of advanced materials and catalysts. It can be used as a starting material to create various cobalt-based nanomaterials, including nanoalloys and nanocomposites, which have applications in catalysis and renewable energy. sigmaaldrich.com In the field of photocatalysis, it has been used to form a molecular cobalt(III)/AgCl system that demonstrates significant activity for visible-light-driven water oxidation, a critical process for solar energy conversion. sigmaaldrich.comrsc.org Research has shown this system to be more active than some previously reported catalysts under similar conditions. rsc.org

Medicinal and Analytical Chemistry: The compound has been investigated for its biological activities. Studies have explored its potential as an antibacterial agent, showing significant zones of inhibition against various microorganisms. rasetass.org More recent research has highlighted its promise as a broad-spectrum antiviral agent, exhibiting activity against isolates of the human immunodeficiency virus (HIV) and the Ebola virus in laboratory settings. researchgate.net Additionally, its cationic stability makes it a useful reagent in analytical chemistry for determining the cation exchange capacity (CEC) of soils.

Research Data and Properties

Physicochemical Properties of Hexaamminecobalt(III) Chloride

This table summarizes the key physical and chemical properties of the compound.

| Property | Value |

| Chemical Formula | [Co(NH₃)₆]Cl₃ |

| Molar Mass | 267.48 g/mol |

| Appearance | Orange, red, or brown crystalline powder |

| Density | 1.71 g/cm³ |

| Melting Point | Decomposes upon heating |

| Solubility in Water | 0.26 M at 20 °C |

| Crystal System | Monoclinic |

| Coordination Geometry | Octahedral |

| Magnetic Properties | Diamagnetic |

Data sourced from multiple references. wikipedia.orgthermofisher.comusbio.netamericanelements.comsigmaaldrich.comscribd.com

Spectroscopic and Structural Data

This table provides key spectroscopic information used for the characterization of Hexaamminecobalt(III) chloride.

| Analysis Type | Key Finding | Significance |

| FTIR Spectroscopy | Absorption at ~3284 cm⁻¹ | Confirms the Co-N bond within the complex. rasetass.org |

| Conductivity Measurement | Molar conductivity >300 S·cm²·mol⁻¹ | Indicates a 1:3 electrolyte, confirming three free chloride ions. |

| X-ray Crystallography | Confirms octahedral geometry | Provides definitive proof of Werner's proposed structure. wikipedia.orgamericanelements.com |

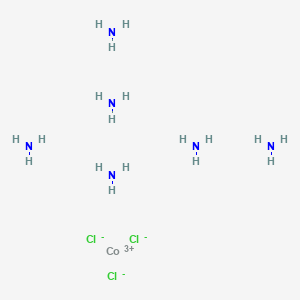

Structure

2D Structure

Propriétés

IUPAC Name |

azane;cobalt(3+);trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Co.6H3N/h3*1H;;6*1H3/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBGZYGSWFSYFI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3CoH18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Wine-red or brownish-orange-red solid; Soluble in water; [Merck Index] Orange odorless powder; Soluble in water; [MSDSonline] | |

| Record name | Hexaminecobalt(III) trichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8199 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10534-89-1 | |

| Record name | Hexaamminecobalt trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAAMINECOBALT TRICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240056WZHT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparation Methodologies of Hexaamminecobalt Iii Chloride

Established Synthetic Routes and Optimizations

The primary and most established method for synthesizing hexaamminecobalt(III) chloride involves the oxidation of a cobalt(II) salt in the presence of ammonia (B1221849) and an ammonium (B1175870) salt. wikipedia.org This process is often catalyzed and can be optimized to improve yield and purity.

Oxidation of Cobalt(II) Precursors with Oxidizing Agents (e.g., H₂O₂) in the Presence of Ammonia and Ammonium Chloride

The synthesis typically begins with a cobalt(II) salt, most commonly cobalt(II) chloride hexahydrate (CoCl₂·6H₂O). scribd.comggu.ac.in This cobalt(II) precursor is dissolved in water along with ammonium chloride. scribd.com The ammonium chloride helps to stabilize the resulting complex. youtube.com Concentrated ammonia is then added, which provides the ammonia ligands necessary to form the hexaamminecobalt(II) complex, [Co(NH₃)₆]²⁺. scribd.com

2CoCl₂ + 10NH₃ + 2NH₄Cl + H₂O₂ → 2[Co(NH₃)₆]Cl₃ + 2H₂O up.pt

Alternatively, atmospheric oxygen can also serve as the oxidant, bubbled through the reaction mixture over a period of several hours. kibin.comlabguider.com

Role of Activated Charcoal as a Catalyst in Synthesis

Activated charcoal is frequently employed as a catalyst in the synthesis of hexaamminecobalt(III) chloride. scribd.comscribd.com While the precise mechanism is not fully understood, it is believed that the activated charcoal provides nucleation sites that facilitate the oxidation of cobalt(II) to cobalt(III). scribd.com It aids in the formation of the cobalt-amine bond. youtube.com Some procedures note that the reaction can proceed without a catalyst, but the presence of activated charcoal generally improves the reaction rate and yield. slideshare.net

Continuous Hydrothermal Flow Synthesis (CHFS) for Advanced Materials Precursors

Continuous hydrothermal flow synthesis (CHFS) represents a more modern and scalable approach to producing nanomaterials. While not the standard method for laboratory-scale synthesis of simple coordination complexes, CHFS is a powerful technique for creating advanced functional materials. researchgate.net This method allows for the continuous production of crystalline nanoparticles under controlled conditions of high temperature and pressure. researchgate.net Although detailed protocols for the direct synthesis of hexaamminecobalt(III) chloride via CHFS are not widely published in the context of this specific compound, the principles of CHFS are applied to the synthesis of related complex metal oxides and hydroxides, indicating its potential for producing precursors for advanced materials. researchgate.net

Purification Techniques and Yield Optimization

Following the initial synthesis, the crude hexaamminecobalt(III) chloride product is typically contaminated with unreacted starting materials, byproducts, and the activated charcoal catalyst. scribd.com Purification is therefore a critical step to obtain a pure product.

The most common purification method is recrystallization. scribd.comosf.io This process involves dissolving the crude product in hot water, often acidified with a small amount of hydrochloric acid. scribd.comup.pt The activated charcoal is insoluble and can be removed by hot filtration. scribd.com The filtrate, containing the dissolved hexaamminecobalt(III) chloride, is then cooled, often in an ice bath, to induce crystallization. scribd.comup.pt The addition of concentrated hydrochloric acid to the filtrate can further decrease the solubility of the product and promote precipitation of the orange-yellow crystals. scribd.comguidechem.com The purified crystals are then collected by suction filtration and washed with a solvent in which the product is insoluble, such as ethanol, to remove any remaining soluble impurities, and then air-dried. ggu.ac.inup.pt

Several factors can be optimized to maximize the yield of the final product. Research has shown that controlling the reaction temperature is a significant factor. guidechem.com Optimal conditions have been reported to include a water bath temperature of 60°C for about 20-30 minutes after the addition of the oxidizing agent. up.ptguidechem.com The mass ratio of activated carbon to reactants and the concentration of the hydrogen peroxide have also been identified as important parameters to control for achieving higher yields, with one study reporting a yield of 56.79% under optimized conditions. guidechem.com However, reported yields can vary significantly, with some laboratory procedures resulting in yields as low as 16.3% or 19.75%, while others claim yields as high as 79.1%. scribd.comscribd.comslideshare.net

Table 1: Summary of Reaction Conditions and Yields for Hexaamminecobalt(III) Chloride Synthesis

| Parameter | Condition | Reported Yield | Source(s) |

|---|---|---|---|

| Starting Cobalt Salt | Cobalt(II) chloride hexahydrate | Varies | scribd.comggu.ac.inup.pt |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) or Air (O₂) | Varies | scribd.comkibin.comlabguider.com |

| Catalyst | Activated Charcoal | Varies | scribd.comyoutube.comscribd.com |

| Reaction Temperature | 0-10°C (H₂O₂ addition), then 50-60°C | Varies | ggu.ac.inup.ptguidechem.com |

| Purification Method | Recrystallization from acidified hot water | Varies | scribd.comscribd.comup.pt |

| Optimized Yield | 60°C water bath, 3.6% activated carbon, 6% H₂O₂ | 56.79% | guidechem.com |

| Example Reported Yields | Various standard lab procedures | 16.3% - 79.1% | scribd.comscribd.comslideshare.net |

Green Chemistry Principles in Synthesis

The synthesis of hexaamminecobalt(III) chloride can be evaluated through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several protocols for this synthesis have been assessed using metrics like the Green Star (GS) and Green Star Atom Economy (GSAI). up.ptscribd.com

Key areas for green chemistry improvement in this synthesis include:

Waste Prevention: The use of excess reagents, such as ammonia, contributes to waste. up.pt Optimizing stoichiometry can reduce this.

Atom Economy: The traditional synthesis has a less than ideal atom economy due to the use of excess reagents and the formation of byproducts. up.pt

Use of Safer Chemicals: Cobalt(II) chloride is classified as a substance with significant health hazards. up.pt While essential for this specific synthesis, awareness of its hazards and proper handling are crucial. The use of large volumes of concentrated ammonia and hydrochloric acid also presents safety and environmental concerns. up.ptup.pt

Energy Efficiency: Heating and cooling steps consume energy. Optimizing reaction times and temperatures can improve energy efficiency. guidechem.com

Structural Characterization and Analysis of Hexaamminecobalt Iii Chloride

Spectroscopic Characterization Techniques

Spectroscopy offers a window into the molecular and electronic dynamics of [Co(NH₃)₆]Cl₃. Techniques such as UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopies each provide unique and complementary information.

UV-Visible Spectroscopy for Electronic Transitions (e.g., d-d transitions, Ligand-to-Metal Charge Transfer Bands)

The UV-Visible spectrum of hexaamminecobalt(III) chloride is defined by electronic transitions within the d-orbitals of the cobalt(III) ion and charge transfer between the metal and its ligands. semanticscholar.orgresearchgate.net In an octahedral field created by the six ammonia (B1221849) ligands, the d-orbitals of the Co³⁺ ion (a d⁶ system) split into two energy levels: a lower t₂g level and a higher e_g level.

The absorption of light in the visible region promotes electrons from the t₂g to the e_g orbitals. These "d-d transitions" are characteristically weak because they are Laporte-forbidden. Two such spin-allowed transitions are observed for the [Co(NH₃)₆]³⁺ cation:

¹A₁g → ¹T₁g : This transition is observed at approximately 473-475 nm. semanticscholar.orgresearchgate.netdocbrown.info

¹A₁g → ¹T₂g : This higher-energy transition appears around 337-341 nm. semanticscholar.orgresearchgate.net

In the ultraviolet region, a much more intense absorption occurs, which is attributed to a Ligand-to-Metal Charge Transfer (LMCT) band. This transition involves the movement of an electron from the ammonia ligands to the cobalt center. semanticscholar.org The presence of these distinct bands is a key feature in the spectroscopic identification of the complex. semanticscholar.orgmdpi.com

Table 1: UV-Visible Spectroscopic Data for Hexaamminecobalt(III) Chloride An interactive data table showing the electronic transitions and their corresponding wavelengths.

| Transition | Wavelength (λmax) (nm) | Reference(s) |

|---|---|---|

| ¹A₁g → ¹T₁g | ~475 | semanticscholar.orgdocbrown.info |

| ¹A₁g → ¹T₂g | ~340 | semanticscholar.orgdocbrown.info |

| Ligand-to-Metal Charge Transfer | <250 | semanticscholar.org |

Infrared (IR) Spectroscopy for Ligand Vibration Analysis (e.g., N-H stretching, Co-N interactions)

Infrared (IR) spectroscopy probes the vibrational frequencies of the bonds within the [Co(NH₃)₆]³⁺ complex, offering insights into its structure and bonding. semanticscholar.orgechemi.com The spectrum is largely characterized by the vibrations of the coordinated ammonia (ammine) ligands. mdpi.comresearchgate.net

Key vibrational modes include:

N-H Stretching: Bands in the region of 3151-3200 cm⁻¹ are assigned to the stretching of the N-H bonds. semanticscholar.orgresearchgate.net

NH₃ Deformation: Asymmetric and symmetric deformation modes of the ammine ligands are observed around 1587 cm⁻¹ and 1328-1330 cm⁻¹, respectively. semanticscholar.orgresearchgate.net

NH₃ Rocking: A characteristic rocking vibration of the coordinated ammonia appears at approximately 828-840 cm⁻¹. semanticscholar.orgmdpi.comresearchgate.net The position of this mode is sensitive to the strength of the hydrogen bonds formed by the ammine ligands. mdpi.com

Co-N Stretching: The vibration of the cobalt-nitrogen bond, a direct probe of the coordination, is found in the far-IR region, typically between 450-500 cm⁻¹. osti.govacs.org

Table 2: Characteristic IR Absorption Frequencies for Hexaamminecobalt(III) Chloride An interactive data table detailing the key vibrational modes and their frequency ranges.

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference(s) |

|---|---|---|

| N-H Stretching | 3151 - 3200 | semanticscholar.orgresearchgate.net |

| Asymmetric NH₃ Deformation | ~1587 | semanticscholar.orgresearchgate.net |

| Symmetric NH₃ Deformation | ~1330 | semanticscholar.orgresearchgate.net |

| NH₃ Rocking | 828 - 840 | semanticscholar.orgmdpi.comresearchgate.net |

| Co-N Stretching | 450 - 500 | osti.govacs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for studying the structure of hexaamminecobalt(III) chloride in solution. researchgate.netscribd.comwikipedia.orgsigmaaldrich.com Due to the diamagnetic nature of the low-spin d⁶ Co(III) center, the complex is amenable to high-resolution NMR studies. wikipedia.org While various nuclei can be studied, ⁵⁹Co NMR is particularly informative. The chemical shift of the ⁵⁹Co nucleus is highly sensitive to its coordination environment.

Furthermore, NMR techniques are employed in structural biology, where the [Co(NH₃)₆]³⁺ cation is used to probe the binding sites of metal ions in nucleic acids like DNA and RNA. researchgate.netscribd.comwikipedia.org

X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) techniques provide definitive information on the arrangement of atoms in the crystalline state of hexaamminecobalt(III) chloride. echemi.comthermofisher.kr

Single Crystal X-ray Structure Determination and Supramolecular Interactions (e.g., Hydrogen Bonding Networks: N-H···O, N-H···Cl)

Single-crystal X-ray diffraction analysis has unequivocally established the octahedral geometry of the [Co(NH₃)₆]³⁺ cation. researchgate.netresearchgate.netrsc.org The central cobalt atom is coordinated to six nitrogen atoms from the ammine ligands.

A defining feature of the crystal structure is the extensive three-dimensional network of hydrogen bonds. researchgate.netrsc.orgresearchgate.net The hydrogen atoms on the ammine ligands act as donors, forming strong hydrogen bonds with the chloride anions (N-H···Cl). researchgate.netresearchgate.net In hydrated forms of the salt, hydrogen bonds to water molecules (N-H···O) are also present. researchgate.nettandfonline.com These supramolecular interactions are crucial for the stability of the crystal lattice and influence the packing of the ions. researchgate.netrsc.orgdoi.org

Table 3: Selected Crystallographic Data for Hexaamminecobalt(III) Chloride An interactive data table summarizing key crystallographic parameters.

| Parameter | Value | Reference(s) |

|---|---|---|

| Crystal System | Monoclinic (commonly) | mdpi.comresearchgate.net |

| Space Group | P2₁/c (for a common polymorph) | mdpi.com |

| Supramolecular Interactions | N-H···Cl, N-H···O (in hydrates) | researchgate.netresearchgate.netresearchgate.net |

Powder X-ray Diffraction for Phase Purity

Powder X-ray diffraction (PXRD) is a standard and essential technique for confirming the phase purity of a bulk sample of hexaamminecobalt(III) chloride. mdpi.comresearchgate.netosti.gov The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline compound. By comparing the experimental pattern to a reference pattern calculated from single-crystal data or obtained from a database, the identity and purity of the material can be verified. mdpi.comresearchgate.net The absence of peaks from starting materials or byproducts confirms the sample's homogeneity. osti.gov

Elemental Analysis and Stoichiometry

The empirical formula of hexaamminecobalt(III) chloride is determined through elemental analysis, which quantifies the mass percentage of each element within the compound. The chemical formula for hexaamminecobalt(III) chloride is established as [Co(NH₃)₆]Cl₃. wikipedia.org This stoichiometry indicates that the coordination complex consists of a central cobalt(III) ion octahedrally coordinated to six ammonia (NH₃) ligands, with three chloride ions (Cl⁻) serving as counter-ions to balance the 3+ charge of the complex cation.

The molar mass of the compound is 267.48 g/mol . wikipedia.org Based on this formula, the theoretical elemental composition can be calculated. Experimental values obtained through analytical techniques such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for cobalt, argentometric titration for chloride, and various methods for nitrogen and hydrogen analysis typically show close agreement with these theoretical values, confirming the stoichiometry of the complex.

Table 1: Elemental Composition of Hexaamminecobalt(III) Chloride

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Mass Percentage (%) |

|---|---|---|---|---|---|

| Cobalt | Co | 58.93 | 1 | 58.93 | 22.03 |

| Nitrogen | N | 14.01 | 6 | 84.06 | 31.43 |

| Hydrogen | H | 1.01 | 18 | 18.18 | 6.80 |

| Chlorine | Cl | 35.45 | 3 | 106.35 | 39.76 |

| Total | [Co(NH₃)₆]Cl₃ | - | - | 267.48 | 100.00 |

Thermal Analysis (e.g., Thermogravimetric Analysis) and Decomposition Mechanisms

Thermogravimetric analysis (TGA) is a crucial technique used to study the thermal stability and decomposition pathway of hexaamminecobalt(III) chloride. When heated, the compound does not melt but decomposes through a series of steps involving the loss of ligands and redox reactions. wikipedia.orgcapes.gov.br

The thermal decomposition of [Co(NH₃)₆]Cl₃ is a well-documented multi-stage process. The initial step involves the loss of one ammonia ligand and the coordination of a chloride ion from the outer sphere to the inner coordination sphere. This process, known as deammination-anation, results in the formation of pentaamminechlorocobalt(III) chloride. mdpi.com

[Co(NH₃)₆]Cl₃(s) → [Co(NH₃)₅Cl]Cl₂(s) + NH₃(g)

Further heating leads to more complex decomposition steps. The cobalt(III) center is reduced to cobalt(II), a process that occurs concurrently with the breakdown of the remaining ammine ligands. mdpi.com This redox reaction typically results in the formation of nitrogen gas (N₂) and ammonium (B1175870) chloride (NH₄Cl). mdpi.com The presence of KSCN has been found to lower the decomposition temperature of [Co(NH₃)₆]Cl₃ to around 140°C. researchgate.net In an inert atmosphere, the final solid residue at high temperatures is typically a cobalt oxide, such as Co₃O₄, or metallic cobalt, depending on the specific conditions. mdpi.com

Simultaneous TGA and mass spectrometry of evolved gases (MS-EGA) can provide detailed insights into the decomposition products at each stage. mdpi.com

Table 2: Key Stages in the Thermal Decomposition of Hexaamminecobalt(III) Chloride

| Temperature Range (approx.) | Process | Solid Product(s) | Gaseous/Volatile Product(s) | Key Research Findings |

|---|---|---|---|---|

| ~220°C - 280°C | Deammination/Anation | [Co(NH₃)₅Cl]Cl₂ | NH₃ | The first step is the loss of one ammonia molecule and coordination of a chloride ion. mdpi.com |

| >280°C | Redox Decomposition | CoCl₂, Co₃O₄, Co | NH₃, N₂, NH₄Cl, H₂O | Involves the reduction of Co(III) to Co(II) and the breakdown of remaining ligands. mdpi.commdpi.com The final solid product depends on the atmosphere (air vs. inert). mdpi.com |

Coordination Chemistry and Reactivity of Hexaamminecobalt Iii Cation

Ligand Field Theory and Electronic Structure

The hexaamminecobalt(III) cation, [Co(NH₃)₆]³⁺, serves as a classic example for understanding the electronic structure of transition metal complexes. The cobalt(III) ion has a d⁶ electron configuration. In an octahedral field created by the six ammonia (B1221849) ligands, the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy eg set. numberanalytics.com

Ammonia is a strong-field ligand, causing a large energy separation between these orbitals, known as the ligand field splitting energy (Δo or 10Dq). This large splitting favors the pairing of electrons in the lower t₂g orbitals, resulting in a low-spin t₂g⁶ eg⁰ configuration. This electron arrangement accounts for the diamagnetic nature of the complex, as there are no unpaired electrons. numberanalytics.com The stability and inertness of the complex are also attributed to this electronic configuration.

Interpretation of Electronic Spectra via Tanabe-Sugano Diagrams

The electronic absorption spectrum of hexaamminecobalt(III) chloride provides experimental evidence for the principles of Ligand Field Theory. The spectrum is characterized by two main absorption bands in the ultraviolet-visible region. kibin.comresearchgate.netdocbrown.info These bands correspond to spin-allowed electronic transitions from the ¹A₁g ground state to excited singlet states. researchgate.netmdpi.com

A Tanabe-Sugano diagram for a d⁶ configuration in an octahedral field is used to assign these transitions. researchgate.netscribd.comlibretexts.org The two observed absorption bands are assigned as follows:

The lower energy band, appearing around 475 nm, is attributed to the ¹A₁g → ¹T₁g transition. researchgate.netdocbrown.info

The higher energy band, observed at approximately 340 nm, corresponds to the ¹A₁g → ¹T₂g transition. researchgate.netdocbrown.info

The energies of these transitions can be used to calculate the ligand field splitting parameter (Δo) and the Racah parameter (B), which quantifies electron-electron repulsion. scribd.comuwimona.edu.jm For hexaamminecobalt(III), the value of Δo is estimated to be around 253.7 kJ mol⁻¹. kibin.com

Table 1: Electronic Transitions for [Co(NH₃)₆]³⁺

| Transition | Approximate Wavelength (nm) |

|---|---|

| ¹A₁g → ¹T₁g | 475 |

| ¹A₁g → ¹T₂g | 340 |

Second-Sphere Coordination Chemistry

The hexaamminecobalt(III) cation, with its well-defined primary coordination sphere, actively participates in forming secondary coordination spheres through hydrogen bonding. The hydrogen atoms of the coordinated ammonia ligands act as hydrogen-bond donors, interacting with various anions and solvent molecules. researchgate.net

Anion Recognition and Binding Studies

The ability of the [Co(NH₃)₆]³⁺ cation to form hydrogen bonds makes it an effective agent for recognizing and binding various anions. researchgate.netresearchgate.net This interaction is crucial in the formation of stable crystalline salts with a range of anions.

Organic Sulfonates: Studies with methanesulfonate (B1217627) (CH₃SO₃⁻) and mesitylenesulfonate ((CH₃)₃C₆H₂SO₃⁻) show that the [Co(NH₃)₆]³⁺ cations interact with the sulfonate anions through N–H···O hydrogen bonds. researchgate.netresearchgate.net In the case of hexaamminecobalt(III) methanesulfonate, the X-ray crystal structure reveals that the cations and anions share edges at the second sphere via these hydrogen bonds. researchgate.netresearchgate.net

Halates and other Oxo-anions: The hexaamminecobalt(III) cation forms salts of definite compositions with weakly coordinating oxo-anions like chlorate (B79027) (ClO₃⁻) and iodate (B108269) (IO₃⁻). researchgate.net Crystal structures of mixed anion salts, such as [Co(NH₃)₆]Cl₂(ClO₃) and [Co(NH₃)₆]Cl₂(IO₃)·H₂O, show that the crystal lattice is stabilized by electrostatic forces and a network of hydrogen bonds (N–H···O and N–H···Cl). researchgate.net This demonstrates the cation's utility as a receptor for these inorganic oxo-anions. researchgate.net Similar interactions are observed with dichromate anions, where a strong network of hydrogen bonds involving the cation, water molecules, chloride ions, and the oxygen atoms of the dichromate ion constitutes the second-sphere coordination. researchgate.net

Role in Supramolecular Assemblies and Networks

The directional nature of the hydrogen bonds originating from the hexaamminecobalt(III) cation makes it a valuable building block in the construction of supramolecular assemblies and networks. doi.orgacs.org The geometry of the cation and the nature of the counter-anions dictate the final architecture of these assemblies.

The interaction of [Co(NH₃)₆]³⁺ with anions can lead to the formation of extended structures, such as two-dimensional 'honeycomb' or 'rosette' patterns. doi.org For instance, with 4,4'-biphenyldisulfonate, it forms pillared-layer frameworks where the layers are constructed from extensively hydrogen-bonded cations and sulfonate groups. nju.edu.cn The hexaamminecobalt(III) cation has also been utilized in the self-assembly of porphyrins into J-aggregates, where it acts as a promoter for the process. mdpi.com The hydrophilic nature of the ammonia ligands plays a significant role in these interactions. mdpi.com

Reaction Mechanisms and Kinetics

The reactivity of the hexaamminecobalt(III) complex is characterized by its kinetic inertness, a direct consequence of its low-spin d⁶ electronic configuration. However, under certain conditions, it undergoes redox decomposition and electron transfer reactions.

Redox Decomposition and Electron Transfer Processes

The thermal decomposition of hexaamminecobalt(III) in acidic aqueous solution is initiated by the slow, rate-determining step of ammonia replacement by a water molecule (aquation). researchgate.netcdnsciencepub.com

[Co(NH₃)₆]³⁺ + H₂O → [Co(NH₃)₅(H₂O)]³⁺ + NH₃

This initial aquation step is followed by more rapid successive aquations, facilitated by pathways that have an inverse dependence on the hydrogen ion concentration. researchgate.netcdnsciencepub.com The decomposition ultimately leads to the reduction of Co(III) to Co(II), forming products such as Co(H₂O)₆²⁺, NH₄⁺, N₂, and N₂O. researchgate.netcdnsciencepub.com A proposed mechanism for the redox step involves the formation of OH and NH₂ radicals. researchgate.netcdnsciencepub.com

The electrochemical reduction of hexaamminecobalt(III) is a well-studied process. It typically proceeds via a one-electron transfer to form the labile hexaamminecobalt(II) cation, which then undergoes further reactions. researchgate.net The kinetics of this heterogeneous electron transfer can be influenced by factors such as the electrode material and the composition of the electrolyte solution. researchgate.netsemanticscholar.org Studies have shown that the reduction can be a diffusion-controlled, irreversible electron transfer process. researchgate.net

Ligand Substitution Reactions

The hexaamminecobalt(III) cation, [Co(NH₃)₆]³⁺, is recognized as a classic example of an inert metal complex, signifying that it undergoes ligand substitution reactions at a very slow rate. wikipedia.orgscribd.com The strong covalent bond between the cobalt(III) center and the nitrogen atoms of the ammonia ligands contributes to this kinetic stability. wikipedia.org Despite this inertness, substitution reactions can occur, typically under forcing conditions such as elevated temperatures or in strongly acidic or basic media. The primary pathways for these reactions are acid and base hydrolysis.

Acid Hydrolysis (Aquation)

In acidic aqueous solutions, the substitution of an ammonia ligand by a water molecule, a process known as aquation or acid hydrolysis, is exceedingly slow. scribd.comlscollege.ac.in The reaction proceeds through the dissociation of an ammonia ligand as the rate-determining step, followed by the rapid coordination of a water molecule. dalalinstitute.com

[Co(NH₃)₆]³⁺ + H₂O → [Co(NH₃)₅(H₂O)]³⁺ + NH₃

The initial step in the thermal decomposition of [Co(NH₃)₆]³⁺ in acidic solution is the loss of ammonia to form the aquopentaamminecobalt(III) ion, [Co(NH₃)₅(H₂O)]³⁺. cdnsciencepub.com Subsequent aquation steps, leading to further replacement of ammonia ligands, are comparatively faster. This is because the presence of a coordinated water molecule provides pathways with an inverse dependence on the hydrogen ion concentration, which are favored over the slow, acid-independent aquation path of the hexaammine complex. cdnsciencepub.com Research on the decomposition of hexaamminecobalt(III) in acidic perchlorate (B79767) media has provided kinetic data for the initial aquation step.

| Parameter | Value | Conditions |

| Rate Constant (k) | 1.1 x 10⁻⁵ s⁻¹ | 140.6 °C, 1.0 M HClO₄ |

| Activation Enthalpy (ΔH‡) | 39.7 kcal/mol | 1.0 M HClO₄ |

| Activation Entropy (ΔS‡) | 16 cal/deg·mol | 1.0 M HClO₄ |

Table 1: Kinetic Parameters for the Acid Hydrolysis of [Co(NH₃)₆]³⁺. Data sourced from studies on the thermal decomposition in acidic aqueous solutions. cdnsciencepub.com

Base Hydrolysis

The hydrolysis of cobalt(III) ammine complexes is significantly accelerated in basic solutions. The reaction for hexaamminecobalt(III) with hydroxide (B78521) ions leads to the displacement of an ammonia ligand to form the hydroxopentaamminecobalt(III) complex. vaia.com

[Co(NH₃)₆]³⁺ + OH⁻ → [Co(NH₃)₅(OH)]²⁺ + NH₃

The mechanism for base hydrolysis is not a simple direct substitution (Sₙ2). Instead, it proceeds via the Sₙ1CB (Substitution Nucleophilic Unimolecular Conjugate Base) mechanism. illinois.edu This pathway involves two main steps:

Deprotonation: The hydroxide ion acts as a base, removing a proton from one of the coordinated ammonia ligands to form a highly reactive amido-complex intermediate, [Co(NH₃)₅(NH₂)]²⁺. This is a rapid pre-equilibrium step. lscollege.ac.inillinois.edu

Dissociation: This conjugate base is more labile than the original complex and rapidly dissociates, losing a different ammonia ligand to form a five-coordinate intermediate. researchgate.net This intermediate is then quickly attacked by a water molecule to yield the final product. researchgate.net

The requirement for an acidic proton on a ligand is a key piece of evidence for the Sₙ1CB mechanism. Complexes lacking such protons, like [Co(CN)₅Br]³⁻, undergo base hydrolysis at a much slower rate that is largely independent of the hydroxide concentration. dalalinstitute.com

Electrochemistry and Redox Properties

The electrochemical behavior of hexaamminecobalt(III) chloride is centered around the redox couple [Co(NH₃)₆]³⁺/[Co(NH₃)₆]²⁺. The cobalt(III) complex is readily reduced to the corresponding cobalt(II) complex. cymitquimica.com

The standard reduction potential (E°) for this one-electron reduction is a key thermodynamic parameter.

[Co(NH₃)₆]³⁺ + e⁻ ⇌ [Co(NH₃)₆]²⁺

| Redox Couple | Standard Reduction Potential (E°) |

| [Co(NH₃)₆]³⁺ / [Co(NH₃)₆]²⁺ | +0.108 V |

Table 2: Standard Reduction Potential vs. Standard Hydrogen Electrode (SHE). This value indicates that [Co(NH₃)₆]³⁺ is a moderate oxidizing agent. nsysu.edu.tw

The stability of the +3 oxidation state in the hexaammine complex is significantly higher compared to the simple aquo ion, [Co(H₂O)₆]³⁺, which is a very strong oxidizing agent (E° ≈ +1.92 V). brainly.comchegg.comstackexchange.com The ammonia ligands stabilize the Co(III) center, making its reduction less favorable. stackexchange.com

Studies using techniques like cyclic voltammetry have shown that the reduction process can be complex and influenced by experimental conditions. researchgate.netresearchgate.net In some cases, the electrochemical reduction is a two-step process. For instance, in ammonia-chloride solutions, [Co(NH₃)₆]³⁺ is first reduced to Co(II) ammine complexes such as [Co(NH₃)₄]²⁺ and [Co(NH₃)₅]²⁺. These Co(II) species are then further reduced to metallic cobalt (Co⁰) at more negative potentials. iaea.org

The kinetics of the heterogeneous electron transfer have been investigated on various electrode surfaces. On bismuth electrodes, the rate constant for the electroreduction reaction and the experimental transfer coefficient were found to depend on the crystallographic plane of the electrode. researchgate.net At low scan rates, the reduction is typically diffusion-controlled, but at higher scan rates, the process can become governed by the adsorption of the complex onto the electrode surface. researchgate.net The subsequent decomposition of the resulting [Co(NH₃)₆]²⁺ can lead to the formation of precipitates like Co(NH₃)₄(OH)₂ on the electrode. researchgate.net

Applications in Advanced Materials Science and Engineering

Precursor for Cobalt-Based Nanomaterials

Hexaamminecobalt(III) chloride is frequently employed as a starting material for a variety of cobalt-based nanomaterials, including metallic nanoparticles, nanoalloys, oxide nanocrystals, and complex nanocomposites. sigmaaldrich.com The compound provides a water-soluble, stable source of Co(III) ions that can be reduced or transformed under controlled conditions to generate nanostructures with specific morphologies and functionalities.

The synthesis of cobalt nanoparticles often involves the chemical reduction of a cobalt salt. Hexaamminecobalt(III) chloride is an effective precursor for this process. In a typical synthesis, the complex is dissolved in an alcoholic solution and reduced using a strong reducing agent like hydrazine at elevated temperatures (around 70 °C) and high pH (10–12). semanticscholar.orgresearchgate.net This method allows for the formation of cobalt nanoparticles with distinct morphologies, such as aggregated dendrite structures and pompon-like microspheres, with nanosheet thicknesses ranging from 10 to 45 nm. semanticscholar.orgresearchgate.net

Furthermore, this compound serves as a precursor for creating cobalt-based nanoalloys. For instance, Co-Sb (cobalt-antimony) alloy nanoparticles, which are investigated as oxygen electrocatalysts, can be synthesized using hexaamminecobalt(III) chloride as the cobalt source. sigmaaldrich.com

Table 1: Synthesis of Cobalt Nanoparticles from [Co(NH₃)₆]Cl₃

| Parameter | Details | Reference |

| Precursor | Hexaamminecobalt(III) chloride, [Co(NH₃)₆]Cl₃ | semanticscholar.orgresearchgate.net |

| Reducing Agent | Hydrazine (N₂H₄) | semanticscholar.orgresearchgate.net |

| Solvent | Alcoholic solution | semanticscholar.orgresearchgate.net |

| Temperature | 70 °C | semanticscholar.orgresearchgate.net |

| pH | 10–12 | semanticscholar.orgresearchgate.net |

| Resulting Morphologies | Aggregated dendrites, cactus-like structures, pompon-like microspheres | semanticscholar.orgresearchgate.net |

Hexaamminecobalt(III) chloride is also a key ingredient in the synthesis of complex cobalt-containing nanostructures, such as cobalt oxide spinels. Spinels are a class of minerals with the general formula AB₂O₄ that have valuable catalytic and magnetic properties. A notable example is the synthesis of cobalt-manganese oxide spinels. mdpi.com In this process, hexaamminecobalt(III) chloride is first reacted with potassium permanganate (KMnO₄) to produce hexaamminecobalt(III) dichloride permanganate, [Co(NH₃)₆]Cl₂(MnO₄). mdpi.com

This intermediate compound, when subjected to heat treatment at 500 °C, undergoes thermal decomposition to form cobalt manganese oxide spinels, such as cubic Co₁.₅Mn₁.₅O₄. mdpi.com The controlled decomposition of the hexaamminecobalt(III) complex is crucial for forming the desired crystalline spinel phase. These resulting spinel nanocrystals have shown high efficiency as catalysts, for example, in the degradation of organic dyes. mdpi.com

The utility of hexaamminecobalt(III) chloride extends to the fabrication of bimetallic nanoparticles and nanocomposites. sigmaaldrich.com Bimetallic nanoparticles, which consist of two different metals, often exhibit synergistic properties superior to their single-metal counterparts, particularly in catalysis. wikipedia.org

Hexaamminecobalt(III) chloride can be used as a precursor in methods like co-reduction, where salts of two different metals are reduced simultaneously. wikipedia.org Additionally, cobalt nanoparticles synthesized from this precursor can be used in transmetallation reactions to create bimetallic systems like Co-Ag and Co-Cu nanocrystallites. researchgate.netresearchgate.net The compound is also a precursor for Co-polymer nanocomposites, where cobalt nanoparticles are embedded within a polymer matrix to enhance properties like dielectric constant and AC conductivity. sigmaaldrich.com

Role in Metal-Organic Frameworks (MOFs) Synthesis

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. Hexaamminecobalt(III) chloride plays a significant role in the synthesis of these materials, acting both as a templating agent and as a direct component.

In the synthesis of open-framework materials, a templating agent is often used to direct the formation of a specific porous structure. The bulky, stable [Co(NH₃)₆]³⁺ cation is an excellent templating agent. It can be incorporated into the growing inorganic framework, and its size and shape dictate the dimensions of the resulting pores and channels. After the framework is constructed around it, the template can often be removed to yield a porous material. The hexaamminecobalt(III) cation has been successfully used to direct the assembly of novel open-framework structures such as metal phosphates.

Table 2: Role of [Co(NH₃)₆]³⁺ as a Templating Agent

| Feature | Description |

| Function | Directs the assembly of the inorganic framework. |

| Mechanism | The framework crystallizes around the bulky [Co(NH₃)₆]³⁺ cation. |

| Outcome | Creation of novel porous architectures with specific channel sizes. |

| Example Material Classes | Metal Phosphates, Metal Oxalates |

Beyond its role as a passive template, hexaamminecobalt(III) chloride can be directly involved as a reactive component in the synthesis and assembly of MOFs. In certain synthetic procedures, it can serve as the primary source of the metallic node that forms the corners of the framework. For example, in the hydrothermal synthesis of some cobalt-based MOFs, [Co(NH₃)₆]Cl₃ is used as a key reactant. In these cases, the cobalt ion from the complex is incorporated into the final MOF structure, making it an integral part of the material's architecture rather than just a temporary guest molecule.

Composite Materials Development

The integration of hexaamminecobalt(III) chloride as a dopant into polyaniline (PANI) has been shown to significantly enhance the material's electronic and thermal properties. scielo.brresearchgate.net Through an in situ oxidative polymerization process, a PANI/[Co(NH3)6]Cl3 composite can be synthesized. scielo.brresearchgate.netresearchgate.net Characterization of this composite reveals a crystalline nature, with the dopant metal complex successfully incorporated into the polymer structure. scielo.brresearchgate.net

The resulting composite material exhibits improved thermal stability compared to pure PANI. scielo.brresearchgate.net Thermogravimetric analysis (TGA) of the PANI composite doped with the [Co(NH3)6]Cl3 complex shows an enhancement in thermal stability by approximately 200°C. scielo.br This increased stability is attributed to the high thermal stability of the inert metal complex dopant. scielo.br

In addition to thermal properties, the electrical conductivity of the PANI composite is also enhanced. scielo.brresearchgate.net The strong interfacial interactions between the PANI and the cobalt complex crystallites lead to a change in the molecular conformation of PANI from a compact coil to a more expanded coil-like structure, which facilitates charge transport. ias.ac.in Furthermore, UV-Vis spectroscopy studies have shown that irradiation can lead to a decrease in the energy band gap of the composite, which is linked to distortions in the polymer chains. scielo.brresearchgate.net These combined properties make the PANI/[Co(NH3)6]Cl3 composite a promising candidate for various electronic applications. scielo.br

Table 2: Comparison of Pure PANI and PANI/[Co(NH3)6]Cl3 Composite Properties

| Property | Pure Polyaniline (PANI) | PANI/[Co(NH3)6]Cl3 Composite |

|---|---|---|

| Thermal Stability | Decomposes rapidly above 350°C | Stable up to ~550°C (Improved by ~200°C) |

| Electrical Conductance | Lower | Increased |

| Molecular Structure | Compact coil | Expanded coil-like |

Hexaamminecobalt(III) chloride serves as a valuable precursor for the synthesis of various cobalt-based nanomaterials, including Co-polymer nanocomposites intended for high-temperature applications. The enhanced thermal stability observed in polyaniline composites containing hexaamminecobalt(III) chloride makes them suitable for use in environments where high temperatures are a concern. scielo.brresearchgate.net

The thermal decomposition of hexaamminecobalt(III) salts, such as [Co(NH3)6]Cl3, is a known process that can lead to the formation of stable inorganic materials. mdpi.com For instance, the heat treatment of related hexaamminecobalt(III) compounds at 500°C has been shown to produce thermally stable cubic and tetragonal spinel structures, such as Co1.5Mn1.5O4 and CoMn2O4. mdpi.com This indicates the potential for creating robust nanocomposites by embedding such cobalt complexes within a polymer matrix and then applying thermal treatment.

The synthesis of PANI composites with hexaamminecobalt(III) chloride has been identified as creating a material with potential for high-temperature applications due to the significant improvement in its thermal stability. scielo.brresearchgate.net The incorporation of the thermally stable cobalt complex into the polymer matrix is a key factor in this enhancement. scielo.br This strategy of using hexaamminecobalt(III) chloride to generate nanocomposites opens up possibilities for developing materials that can withstand demanding thermal conditions, crucial for various advanced engineering fields.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Hexaamminecobalt(III) chloride |

| Polyaniline |

| Potassium chloride |

| Cesium fluoride |

| Cobalt(II) chloride hexahydrate |

| Ammonium (B1175870) chloride |

| Ammonium persulphate |

| Hydrogen peroxide |

| Co1.5Mn1.5O4 |

Biological and Biomedical Research Applications

Nucleic Acid Interaction Studies

The trivalent cation, [Co(NH₃)₆]³⁺, plays a crucial role in the study of nucleic acids like DNA and RNA. Its positive charge allows it to interact with the negatively charged phosphate (B84403) backbone of these biomolecules, leading to significant structural and conformational changes. wikipedia.org

DNA and RNA Stabilization (e.g., Tertiary Structure, DNA Condensation)

Hexaamminecobalt(III) chloride is widely utilized to stabilize the tertiary structures of DNA and RNA. wikipedia.orgthermofisher.krfishersci.co.uklookchem.com This stabilization is critical for elucidating the complex three-dimensional folds of these molecules, which are essential for their biological functions. The cobalt complex is considered an analog of fully solvated magnesium and can be effective in DNA condensation studies. chemicalbook.comsigmaaldrich.com By neutralizing the negative charges on the phosphate backbone, the compound facilitates the compaction of DNA into condensed structures. researchgate.net

Induction of DNA Conformational Transitions (e.g., B to A or Z forms)

A significant application of hexaamminecobalt(III) chloride is its ability to induce conformational transitions in DNA. usbio.netfishersci.cacymitquimica.comfishersci.atsigmaaldrich.comrearus.ru It can facilitate the transition from the common B-form of DNA to the A-form or the left-handed Z-form. wikipedia.orgsigmaaldrich.comusbio.net This property is instrumental in studying the dynamics of DNA and its interactions with other molecules, offering insights into gene regulation and expression. The transition to Z-DNA, in particular, has been a subject of interest, and hexaamminecobalt(III) chloride has been shown to provoke this change in polynucleotides like poly(dG-m5dC). ebi.ac.uk

Applications in X-ray Crystallography and NMR for Nucleic Acid Structure Determination

The stabilization of nucleic acid structures by hexaamminecobalt(III) chloride is particularly valuable in biophysical techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgthermofisher.krfishersci.co.uklookchem.comchemicalbook.comusbio.netfishersci.cacymitquimica.comfishersci.atsigmaaldrich.comrearus.ruthermofisher.comcymitquimica.com In X-ray crystallography, the heavy cobalt atom provides anomalous scattering, which is crucial for solving the phase problem and generating an accurate electron-density map of the nucleic acid structure. wikipedia.org In NMR spectroscopy, the complex can be used to identify potential binding sites of physiologically relevant ions like magnesium(II) by observing cross-peaks between the ammine protons of the complex and the nucleic acid protons. researchgate.net

Stabilization of Tertiary tRNA Interactions

Hexaamminecobalt(III) chloride is also employed to stabilize the intricate tertiary interactions within transfer RNA (tRNA) molecules. sigmaaldrich.comusbio.netfishersci.cafishersci.atsigmaaldrich.comrearus.ru The complex folding of tRNA is vital for its function in protein synthesis, and this compound helps in preserving these delicate structures for detailed analysis.

Biological Activity and Therapeutic Potential

Beyond its utility in structural biology, hexaamminecobalt(III) chloride has demonstrated notable biological activity, particularly antiviral properties.

Antiviral Properties (e.g., against Sindbis virus, adenovirus, HIV, Ebola virus)

Research has shown that hexaamminecobalt(III) chloride, often referred to as Cohex in this context, exhibits broad-spectrum antiviral activity. researchgate.netlongdom.orgscispace.comrexresearch.com It has been reported to be effective against a range of viruses, including:

Sindbis virus (SINV): The compound has been shown to inhibit the replication of Sindbis virus in a dose-dependent manner. nih.govmdpi.com

Adenovirus: Antiviral activity has also been demonstrated against adenovirus. longdom.orgscispace.comrexresearch.commdpi.com Mechanistically, it is suggested that the complex binds to the negatively charged viral DNA, causing it to condense and thereby disrupting the viral DNA packaging process. nih.gov

Human Immunodeficiency Virus (HIV): Studies have reported its activity against two isolates of HIV. researchgate.netlongdom.orgscispace.com

Ebola virus (EBOV): Hexaamminecobalt(III) chloride has shown efficacy in decreasing the replication of the Zaire Ebola virus strain in vitro. researchgate.netlongdom.orgscispace.com In mouse models, it has been observed to prolong survival after infection with the Ebola virus. longdom.orgnih.gov

The antiviral mechanism may involve interference with viral replication or entry into host cells. These findings suggest the potential of hexaamminecobalt(III) chloride as a lead compound for the development of new broad-spectrum antiviral drugs. researchgate.netlongdom.orgscispace.com

Research Findings on Antiviral Activity

| Virus | Model System | Key Findings | Reference(s) |

| Sindbis Virus (SINV) | Baby Hamster Kidney (BHK) cells | Dose-dependent decrease in viral replication. IC₅₀ of 0.10 ± 0.4 mM at 48 hours post-infection. | nih.gov |

| Adenovirus | A549 cells | Demonstrated effective antiviral activity. | rexresearch.com |

| Human Immunodeficiency Virus (HIV) | In vitro | Exhibited activity against two HIV isolates. | researchgate.netlongdom.orgscispace.com |

| Zaire Ebola Virus (ZEBOV) | In vitro (four cell lines) | Decreased host translation of viral GFP. | researchgate.netlongdom.orgscispace.com |

| Ebola Virus (EBOV) | Mouse model | Prolonged survival of infected mice. 20% survival rate in the highest treatment group. | longdom.orgnih.gov |

Antibacterial Properties (e.g., against Gram-positive and Gram-negative bacteria)

Hexaamminecobalt(III) chloride has demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. Research has shown its efficacy in inhibiting the growth of clinically relevant bacteria, positioning it as a compound of interest in the search for new antimicrobial agents.

Studies have tested the compound against various bacterial strains, often using zone of inhibition assays and determining the minimum bactericidal concentration (MBC). For instance, concentrations of 250, 500, and 1000 ppm have been shown to be effective. rasetass.org The antibacterial spectrum includes, but is not limited to, Staphylococcus aureus (a Gram-positive bacterium), Bacillus subtilis (Gram-positive), Escherichia coli (a Gram-negative bacterium), and Pseudomonas aeruginosa (Gram-negative). rasetass.orgnih.gov In some studies, its broad-spectrum efficacy has been noted as comparable to established antibiotics, although direct comparisons show variations in potency. nih.gov

The proposed mechanism of its antibacterial action involves the disruption of the bacterial cell wall. nih.gov Furthermore, it is suggested that the complex may bind to bacterial DNA, thereby interfering with essential replication processes. nih.gov The coordination of the cobalt ion within the complex is believed to enhance its lipophilicity, which may contribute to its increased bioactivity and ability to penetrate bacterial membranes.

Table 1: Summary of Antibacterial Activity of Hexaamminecobalt(III) chloride

| Bacterial Strain | Gram Type | Finding | References |

| Staphylococcus aureus | Gram-positive | Effective growth inhibition observed. | rasetass.orgnih.govresearchgate.net |

| Bacillus subtilis | Gram-positive | Showed considerable activity against this strain. | nih.gov |

| Escherichia coli | Gram-negative | Effective growth inhibition observed. | rasetass.orgnih.gov |

| Pseudomonas aeruginosa | Gram-negative | Showed considerable activity against this strain. | nih.gov |

Influence on Protein Synthesis and Cleavage

Hexaamminecobalt(III) chloride has been identified as a potent inhibitor of protein synthesis. researchgate.net This activity is a key aspect of its broader biological effects. Beyond the inhibition of synthesis, the compound is notably involved in the site-selective cleavage of proteins, a process that has been demonstrated under specific laboratory conditions.

Research has shown that Hexaamminecobalt(III) chloride can induce photocleavage of certain proteins. rsc.org In these studies, irradiation of a solution containing the protein and the cobalt complex leads to the breaking of the peptide backbone at specific sites. rsc.orguconn.edu For example, when hen egg white lysozyme (B549824) was irradiated in the presence of Hexaamminecobalt(III) chloride, it was cleaved into two distinct fragments of approximately 10.5 kDa and 3.5 kDa. rsc.org Further analysis revealed that this cleavage occurs specifically between the amino acid residues Tryptophan 108 and Valine 109. uconn.edu The process is dependent on factors such as irradiation time, wavelength, and the concentration of the complex. rsc.org

This photocleavage capability is not limited to lysozyme; similar effects have been observed with other proteins, including apotransferrin, bovine serum albumin, and yeast enolase. rsc.org The mechanism is believed to involve the generation of radical intermediates from the cobalt complex upon photo-excitation, which then attack the protein backbone. uconn.edu In some experimental setups, the compound acts as an electron acceptor, facilitating the cleavage process initiated by another photosensitive molecule. nih.gov

Table 2: Protein Cleavage Influenced by Hexaamminecobalt(III) chloride

| Protein | Experimental Condition | Cleavage Outcome | References |

| Hen Egg White Lysozyme | Irradiation in the presence of the complex | Cleaved into two fragments (~10.5 kDa and ~3.5 kDa). | rsc.orguconn.edu |

| Apotransferrin | Photocleavage | Cleavage of the protein was observed. | rsc.org |

| Bovine Serum Albumin | Photocleavage | Cleavage of the protein was observed. | rsc.org |

| Yeast Enolase | Photocleavage | Cleavage of the protein was observed. | rsc.org |

Potential Anticancer Properties

Hexaamminecobalt(III) chloride has been investigated for its potential as an antineoplastic, or anticancer, agent. nih.gov Research in this area has focused on its ability to modulate biochemical pathways associated with carcinogenesis.

A significant study investigated the anticarcinogenic role of the compound in mice that were chemically induced with liver cancer using diethylnitrosamine (DENA). nih.gov In this research, mice were given Hexaamminecobalt(III) chloride at a concentration of 100 ppm in their drinking water over a 14-week period. The results indicated that the cobalt complex provided a protective effect against liver damage. nih.gov It was found to reverse many of the biochemical changes induced by the carcinogen, particularly in the liver, more effectively than in lung tissue. nih.gov

The compound's anticancer potential appears to be linked to its influence on several factors associated with cancer development, including the modulation of tumor marker enzymes and parameters related to oxidative stress. nih.gov It is suggested that for some cobalt(III) complexes, reduction mediated by glutathione (B108866) (GSH) may be a crucial step in activating their anticancer properties. nih.gov These findings highlight the potential of Hexaamminecobalt(III) chloride as a therapeutic agent against chemically induced hepatocarcinogenesis. nih.gov

Table 3: Research Findings on the Anticancer Potential of Hexaamminecobalt(III) chloride

| Study Model | Carcinogen | Key Findings | References |

| Mice (In vivo) | Diethylnitrosamine (DENA) | Modulated tumor marker enzymes and oxidative stress parameters. | nih.gov |

| Mice (In vivo) | Diethylnitrosamine (DENA) | Reversed DENA-induced biochemical changes, showing protective effects against liver carcinogenesis. | nih.gov |

Catalysis and Photocatalysis

Water Oxidation Catalysis

Hexaamminecobalt(III) chloride has been investigated for its role in photocatalytic water oxidation, a critical process for developing solar energy technologies. sigmaaldrich.com Research has shown that a system created by reacting hexaamminecobalt(III) chloride in an aqueous silver nitrate (B79036) solution can facilitate water oxidation under visible light. rsc.org

In one study, a molecular Co(III)/AgCl system was formed in situ by reacting [Co(NH3)6]Cl3 in an aqueous solution of AgNO3 with a buffer at a pH between 7 and 9. rsc.orgrsc.org This resulted in the formation of insoluble silver chloride (AgCl). rsc.orgrsc.org The resulting system demonstrated significant activity for water oxidation when irradiated with visible light (λ > 400 nm). rsc.orgrsc.org The proposed mechanism involves the transfer of an electron from the water-soluble [Co(NH3)6]3+ species to the conduction band of the AgCl semiconductor upon visible-light irradiation. rsc.orgrsc.org This is followed by the oxidation of water to produce oxygen and the reduction of silver ions (Ag+) to silver (Ag). rsc.orgrsc.org

Notably, this Co(III)/AgCl system exhibited approximately five times greater activity for visible-light water oxidation than a previously reported CoOx/anatase-TiO2 photocatalyst. rsc.orgrsc.org The [Co(NH3)6]3+ ion itself has been reported to function as a catalyst for water oxidation in the presence of an oxidant like [Ru(bpy)3]3+. rsc.orgrsc.org

Table 1: Comparison of Water Oxidation Activity

| Photocatalyst System | Light Source | Relative Activity | Reference |

|---|---|---|---|

| Molecular Co(III)/AgCl | Visible light (λ > 400 nm) | ~5x higher than CoOx/anatase-TiO2 | rsc.orgrsc.org |

| CoOx/anatase-TiO2 | Visible light | Baseline | rsc.orgrsc.org |

Organic Reaction Catalysis

Hexaamminecobalt(III) chloride is recognized for its application as a catalyst in various organic reactions, where it can enhance reaction rates and improve the yields of fine chemicals. chemimpex.com It is also used as a starting material for the synthesis of various cobalt-based nanomaterials that have applications in catalysis. sigmaaldrich.com These nanomaterials include Co-Sb nanoalloys, Co nanocapsules, and bimetallic nanoparticles. sigmaaldrich.com

While specific examples of organic reactions catalyzed directly by hexaamminecobalt(III) chloride are not extensively detailed in the provided search results, its role as a precursor is highlighted. For instance, it is used in the synthesis of catalysts for organic reactions, such as those involving Rhenium (VII) compounds. sigmaaldrich.com

Degradation of Organic Dyes

The thermal decomposition products of complexes derived from hexaamminecobalt(III) have shown photocatalytic activity in the degradation of organic dyes. When a complex formed from hexaamminecobalt(III) is heated, it can produce spinel-like structures that act as catalysts. mdpi.com

For example, a Co1.5Mn1.5O4 spinel, prepared from a compound derived from hexaamminecobalt(III) chloride at 500 °C, was found to catalyze the degradation of Congo red under UV light. mdpi.com The rate of degradation of the dye in the presence of this catalyst was nine times faster than with a tetragonal CoMn2O4 spinel. mdpi.com

The photocatalytic degradation of organic dyes is a significant area of research for environmental remediation. nih.govjwent.net The process generally involves the generation of reactive oxygen species upon excitation of a photocatalyst by light energy, which then break down the complex organic dye molecules. jwent.net While hexaamminecobalt(III) chloride itself is not the direct photocatalyst, its derivatives play a crucial role.

Table 2: Photocatalytic Degradation of Congo Red

| Catalyst | Dye | Light Source | Relative Degradation Rate | Reference |

|---|---|---|---|---|

| Co1.5Mn1.5O4 (from [Co(NH3)6]Cl3 derivative) | Congo Red | UV Light | 9x faster than CoMn2O4 | mdpi.com |

| Tetragonal CoMn2O4 | Congo Red | UV Light | Baseline | mdpi.com |

Theoretical and Computational Studies

Computational Modeling of Electronic Structure and Reactivity

Computational quantum chemical methods have been instrumental in elucidating the electronic properties and reactivity of the hexaamminecobalt(III) cation, [Co(NH₃)₆]³⁺.

Early research and foundational understanding of this complex were established through Werner's coordination theory, which correctly predicted a coordination number of 6 for the cobalt center. The diamagnetic nature of the complex, a result of its low-spin d⁶ electron configuration, provided early evidence for the influence of ligand field strength on electronic structure, concepts later formalized in crystal field and ligand field theories.

Modern computational studies, employing methods like Density Functional Theory (DFT), have further refined our understanding. For instance, DFT calculations have been used to analyze the structural distortions of the [Co(NH₃)₆]³⁺ cation. rsc.org While often depicted as having perfect octahedral (Oₕ) symmetry, studies have shown that it can distort to lower symmetries like D₃d or D₃. rsc.orgmdpi.com One study found that while the D₃d symmetry is often assumed, it possesses imaginary frequencies, indicating instability, and tends to distort towards either D₃ or S₆ symmetry. rsc.org The Co-N bond length, a key structural parameter, has been calculated to be around 1.97 Å, which is in close agreement with experimental values. rsc.org

The frontier molecular orbitals (FMOs) of [Co(NH₃)₆]³⁺ have also been a focus of computational analysis. In the D₃d symmetry, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are located on the ammonia (B1221849) ligands. rsc.org The energy difference between these orbitals has been calculated using various methods, including ωB97XD, LC-BLYP, and MP2. rsc.org

Ligand-field transition energies of the [Co(NH₃)₆]³⁺ ion have been computed using multiconfiguration quasidegenerate second-order perturbation theory (MCQDPT2). researchgate.net These calculations, which model the solvent environment using the polarizable continuum model (PCM), show good agreement with experimental vertical transition energies. researchgate.net The UV-Vis spectra of [Co(NH₃)₆]³⁺ exhibit two main absorption bands, which, based on the Tanabe-Sugano diagram for a d⁶ configuration, are assigned to the ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g transitions. researchgate.netdocbrown.info

The reactivity of hexaamminecobalt(III) chloride is also explored through computational means. The complex is known to undergo substitution reactions where the chloride counter-ions can be exchanged with other anions. The stability of the complex, particularly the inertness of the Co-N bonds, contrasts with more labile complexes like [Ni(NH₃)₆]Cl₂. This difference in kinetic behavior is a cornerstone of coordination chemistry.

Table 1: Computational Data for [Co(NH₃)₆]³⁺

| Parameter | Computational Method | Calculated Value | Reference |

|---|---|---|---|

| Co-N Bond Length | CCSD/6-31+G(d,p) | ~1.97 Å | rsc.org |

| HOMO-LUMO Gap | ωB97XD | ~11.11 eV | rsc.org |

| HOMO-LUMO Gap | LC-BLYP | ~13.25 eV | rsc.org |

| HOMO-LUMO Gap | MP2 | ~17.74 eV | rsc.org |

| ¹A₁g → ¹T₁g Transition | - | 475 nm | docbrown.info |

| ¹A₁g → ¹T₂g Transition | - | 340 nm | docbrown.info |

Q & A

Q. Why do different studies report varying yields for hexaamminecobalt(III) chloride synthesis?

- Key Factors :

- Oxidant Efficiency : H₂O₂ (Method 2) gives 85–90% yield vs. 70–75% for O₂ (Method 1) .

- NH₃ Excess : >65% excess NH₃ in Method 1 improves Co(III) stability but increases NH₃ waste .

- Resolution : Optimize NH₃:Co ratio (6:1 molar) and use controlled H₂O₂ addition to balance yield and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.